REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][CH2:11][CH2:12][C:13]#[N:14])[N:5]=1)([O-])=O>O1CCCC1.[Pd]>[NH2:1][C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][CH2:11][CH2:12][C:13]#[N:14])[N:5]=1
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Name
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|
Quantity
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9.16 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C1=NN(C=C1)CCCCC#N
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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1.8 g
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Type
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catalyst
|
Smiles
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[Pd]
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Type
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CUSTOM
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Details
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The mixture was stirred at 20° under an atmosphere of hydrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
3.2 Liters of hydrogen were absorbed over 4 hours
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Duration
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4 h
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Type
|
FILTRATION
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Details
|
The catalyst was filtered off
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
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Name
|
|
Type
|
product
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Smiles
|
NC1=NN(C=C1)CCCCC#N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |